

LY2857785: Application Notes and Protocols for Cell Culture

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Compound of Interest

Compound Name: LY2857785

Cat. No.: B15567119

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Introduction

LY2857785 is a potent and selective, ATP-competitive inhibitor of cyclin-dependent kinase 9 (CDK9), with additional activity against CDK8 and CDK7.[1][2][3] As a transcriptional regulator, CDK9 plays a critical role in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a key step in transcriptional elongation.[2][4] Inhibition of CDK9 by **LY2857785** leads to a reduction in the phosphorylation of RNAP II, resulting in the downregulation of short-lived anti-apoptotic proteins such as MCL-1 and XIAP, ultimately inducing apoptosis in various cancer cell lines.[5][6][7] These application notes provide detailed protocols for the use of **LY2857785** in cell culture, including recommended working concentrations and methodologies for key experiments.

Data Presentation

In Vitro Inhibitory Activity of LY2857785

Target	IC50 (nM)	Reference
CDK9	11	[1][5]
CDK8	16	[1][2]
CDK7	246	[1][2]

Cellular Activity of LY2857785 in U2OS Osteosarcoma Cells

Cellular Target/Process	IC50 (μM)	Reference
CTD P-Ser2 Inhibition	0.089	[1][4]
CTD P-Ser5 Inhibition	0.042	[1][4]
Cell Proliferation Inhibition	0.076	[4]

Cell Proliferation Inhibition (IC50) of LY2857785 in Various Cancer Cell Lines (8-hour incubation)

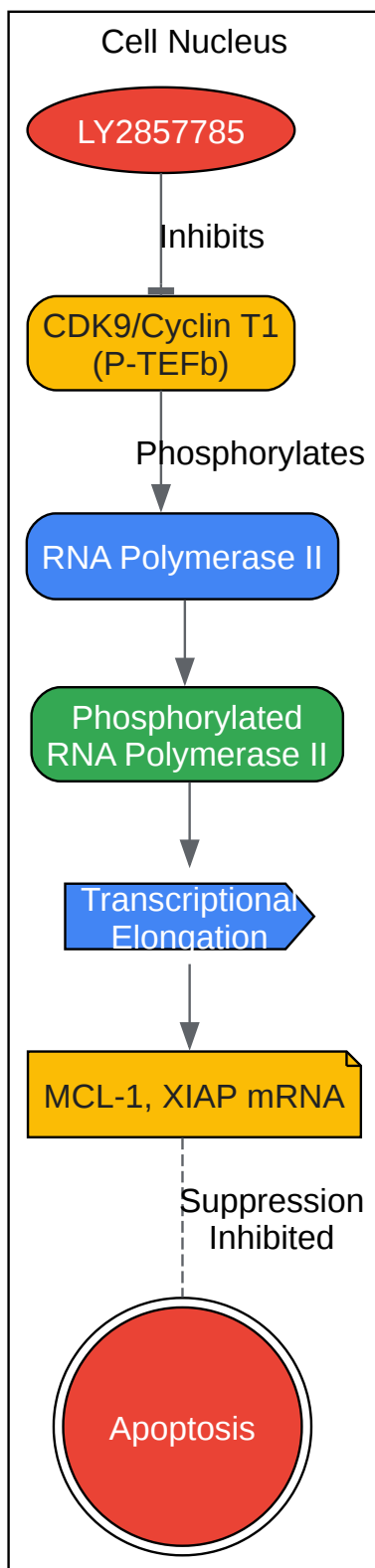
| Cell Line | Cancer Type | IC50 (μM) | Reference | |---|---|---| | MV-4-11 | Biphenotypic B-myelomonocytic leukemia | 0.04 |[1][4] | | RPMI8226 | Myeloma | 0.2 |[1][4] | | L363 | Multiple Myeloma | 0.5 |[1][4] | | Patient-Derived Solid Tumor Cell Lines (mean) | Colon, non-small cell lung, prostate cancer | 0.22 |[8] | | Patient-Derived Hematologic Tumor Cell Lines (mean) | Acute lymphoblastic leukemia, multiple myeloma | 0.197 |[8] |

Apoptosis Induction by LY2857785

Cell Line	Cancer Type	IC50 (μM)	Incubation Time	Reference
L363	Multiple Myeloma	0.5	8 hours	[1][4]

Signaling Pathway

The primary mechanism of action of **LY2857785** is the inhibition of the CDK9/Cyclin T1 complex, also known as positive transcription elongation factor b (P-TEFb).[2] This inhibition prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a stall in transcriptional elongation and subsequent downregulation of key survival proteins.



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